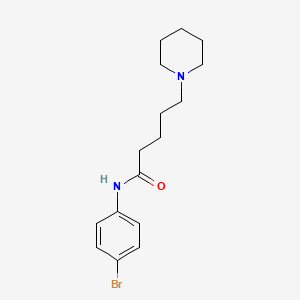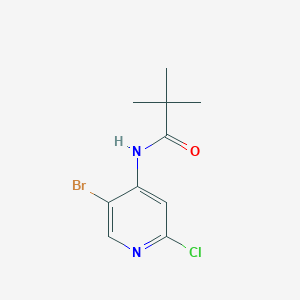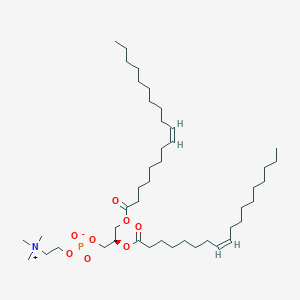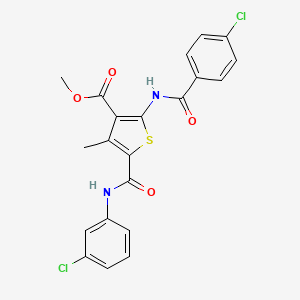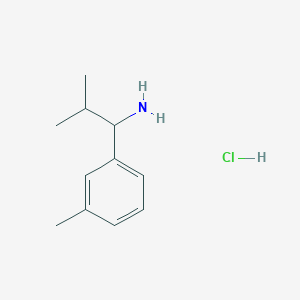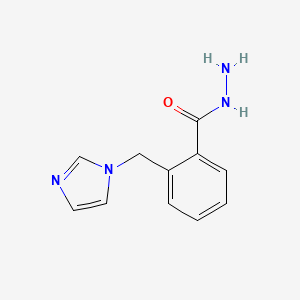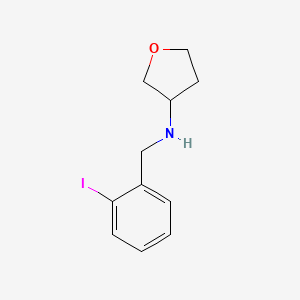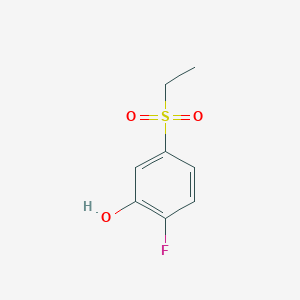![molecular formula C10H18Cl3N3 B12066469 N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a cyclopropyl group, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride typically involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired pyridine derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems, where reagents are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction . This method allows for efficient large-scale production while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives, such as:
Pyridine: A basic nitrogen heterocycle found in many active pharmaceuticals.
Dihydropyridines: Known for their therapeutic effects, including antihypertensive properties.
Piperidines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H18Cl3N3 |
|---|---|
Peso molecular |
286.6 g/mol |
Nombre IUPAC |
N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine;trihydrochloride |
InChI |
InChI=1S/C10H15N3.3ClH/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9;;;/h2-3,6-7,11,13H,4-5,8H2,1H3;3*1H |
Clave InChI |
IRXRRORVSLLJTA-UHFFFAOYSA-N |
SMILES canónico |
CNC1(CC1)CNC2=CN=CC=C2.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


